4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

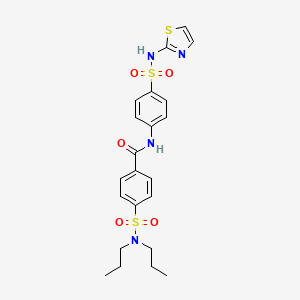

This compound features a benzamide core substituted at the 4-position with an N,N-dipropylsulfamoyl group. A second sulfamoyl moiety, linked to a thiazol-2-yl heterocycle, is attached via a phenyl ring at the benzamide’s amide nitrogen.

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5S3/c1-3-14-26(15-4-2)34(30,31)20-9-5-17(6-10-20)21(27)24-18-7-11-19(12-8-18)33(28,29)25-22-23-13-16-32-22/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXURICCIRWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a sulfamoyl group , a thiazole moiety , and a benzamide core , which contribute to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 461.6 g/mol .

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

- Antiviral activity : Many sulfamoyl derivatives have shown effectiveness against various viral infections.

- Anticancer properties : Some studies highlight the potential of thiazole derivatives in inhibiting cancer cell proliferation.

- Enzyme inhibition : Compounds in this class have been identified as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are critical targets in drug design for treating conditions like glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. For instance, variations in substituents on the thiazole ring or the sulfonamide group can significantly influence the compound's potency against specific biological targets.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Sulfamoyl, Benzamide, Thiazole | Antiviral, Anticancer | Unique combination of sulfonamide and thiazole |

| 4-(N-methyl-N-hexylaminosulfonyl)-benzamide | Sulfamoyl, Benzamide | Antiviral | Focused on viral inhibition |

| 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide | Sulfonamide, Benzamide | Antiviral | Targeting HIV Vif specifically |

Case Studies and Research Findings

- Immunostimulatory Effects : A study demonstrated that similar sulfamoyl compounds could enhance the release of immunostimulatory cytokines in human monocytic cell lines. These compounds were used as co-adjuvants in murine vaccination studies, showing significant enhancement in antigen-specific antibody titers compared to controls .

- Enzyme Inhibition Studies : Research has shown that certain benzamide derivatives exhibit potent inhibitory effects against carbonic anhydrase I and II (hCA I and hCA II). Ki values for these compounds ranged from nanomolar to low micromolar levels, indicating strong potential for therapeutic applications .

- Cytotoxicity Assessments : In vitro cytotoxicity studies have indicated that these compounds do not exhibit significant toxicity at effective concentrations. This characteristic is vital for their development as potential drugs .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Research indicates that compounds similar to 4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can inhibit critical enzymes involved in tumor growth. For instance, derivatives of sulfonamide compounds have shown potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor survival and metastasis under hypoxic conditions .

- A study demonstrated that modifications to the benzamide scaffold enhanced the selectivity and potency against specific CA isoforms, suggesting that similar strategies could be applied to this compound for improved anticancer efficacy .

- Enzyme Inhibition

- Antimicrobial Properties

Case Study 1: Inhibition of Carbonic Anhydrases

A series of compounds structurally related to this compound were synthesized and evaluated for their efficacy against carbonic anhydrases IX and XII. The chlorinated derivative exhibited significant inhibition with a value of 0.317 μM, indicating strong potential for therapeutic use in cancer treatment targeting these enzymes .

Case Study 2: Antimicrobial Screening

In a preliminary screening of sulfamoyl compounds, derivatives similar to the target compound were tested against common bacterial strains. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria, suggesting that further optimization could lead to effective antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor-associated enzymes | High efficacy against carbonic anhydrases IX/XII |

| Enzyme Inhibition | Potential for metabolic disorder treatments | Effective inhibition observed in similar compounds |

| Antimicrobial Properties | Activity against bacterial infections | Promising results against Gram-positive bacteria |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

-

Amide hydrolysis :

-

Conditions : Prolonged heating with HCl (6M) or NaOH (2M) at 80–100°C.

-

Products : Forms 4-(N,N-dipropylsulfamoyl)benzoic acid and 4-(N-(thiazol-2-yl)sulfamoyl)aniline.

-

Mechanism : Nucleophilic acyl substitution, with water attacking the carbonyl carbon.

-

-

Sulfonamide hydrolysis :

-

Conditions : Concentrated H₂SO₄ or NaOH (4M) under reflux.

-

Products : Releases sulfonic acid derivatives and corresponding amines.

-

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution at the 5-position due to electron-donating effects of the sulfur atom:

-

Nitration :

-

Halogenation :

a) Sulfamoyl Group Reactivity

The N,N-dipropylsulfamoyl group participates in:

-

Alkylation :

-

Conditions : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃.

-

Product : Quaternary ammonium derivatives.

-

-

Acylation :

-

Conditions : Acetyl chloride in pyridine.

-

Product : N-acylated sulfonamides.

-

b) Benzamide Core Modifications

-

Reduction :

-

Conditions : LiAlH₄ in THF.

-

Product : Corresponding amine (4-(N,N-dipropylsulfamoyl)benzylamine).

-

Coupling Reactions for Structural Diversification

The compound serves as a scaffold for synthesizing derivatives via:

-

Suzuki-Miyaura Cross-Coupling :

-

Buchwald-Hartwig Amination :

Research Findings and Mechanistic Insights

Key studies from SAR analyses highlight reaction-driven enhancements in bioactivity:

Stability Under Physiological Conditions

-

pH-dependent degradation :

-

Stable at pH 7.4 (t₁/₂ > 24h) but decomposes rapidly in acidic environments (pH < 3).

-

-

Thermal stability :

-

Decomposes above 200°C, with exothermic peaks observed via DSC.

-

Computational Modeling Predictions

DFT calculations (B3LYP/6-31G*) suggest:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Groups

- Compound 3d (): N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide Key Differences: Replaces the dipropylsulfamoyl group with a methoxyphenyl-oxopropenyl chain. Impact: The conjugated enone system may enhance π-π stacking but reduce metabolic stability compared to the saturated dipropyl group. Yield (60%) and melting point (200–201°C) suggest moderate crystallinity .

- Compound A11 (): N-(2-Oxo-1-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4-(o-tolyl)azetidin-3-yl)benzamide Key Differences: Incorporates an azetidinone ring and o-tolyl group.

Thiazole Ring Modifications

Q & A

Basic: What are the critical steps in synthesizing 4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide?

The synthesis typically involves:

- Sulfonylation : Introducing the dipropylsulfamoyl group via reaction with dipropylamine and sulfonyl chloride under anhydrous conditions .

- Amide Coupling : Using coupling agents like EDC/HOBt to link the benzamide core to the thiazol-2-yl-sulfamoylphenyl group .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) to achieve >95% purity .

Key Parameters : Temperature control (0–5°C during sulfonylation), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine to sulfonyl chloride) .

Basic: Which analytical techniques confirm the compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., dipropyl CH₂ at δ 1.2–1.6 ppm, thiazole protons at δ 7.3–8.1 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₄H₃₁N₄O₅S₂: 543.1785) .

Advanced: How can reaction yields be optimized during synthesis?

- Solvent Selection : Use DMF or THF for sulfonylation (enhances solubility of intermediates) .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Temperature Gradients : Gradual warming (from 0°C to room temperature) reduces side reactions like over-sulfonylation .

- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress and identifies byproducts .

Advanced: How do structural modifications influence biological activity?

- Thiazole vs. Thiadiazole : Replacing the thiazole with a thiadiazole ring (e.g., N-(thiadiazol-2-yl)) increases antimicrobial potency by enhancing π-π stacking with bacterial enzymes .

- Dipropylsulfamoyl vs. Dimethylsulfamoyl : Dipropyl groups improve lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .

- Benzamide Substituents : Electron-withdrawing groups (e.g., -CF₃ at position 3) boost anticancer activity by stabilizing ligand-receptor interactions .

Advanced: How to resolve contradictions in reported biological data?

- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., consistent inoculum size of 1×10⁵ CFU/mL) .

- Comparative SAR Studies : Test analogs under identical conditions to isolate substituent-specific effects (e.g., fluorine vs. chlorine on thiazole) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations due to crystallographic discrepancies (e.g., protein flexibility in kinase targets) .

Advanced: What methodologies elucidate the compound’s mechanism of action?

- Enzyme Inhibition Assays : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., CA-IX for anticancer activity) using stopped-flow CO₂ hydration .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy track intracellular localization .

- Proteomics : SILAC (stable isotope labeling) identifies downstream targets in treated cancer cell lines .

Advanced: How to design derivatives for improved pharmacokinetics?

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce LogP from 4.2 to 3.5, enhancing aqueous solubility .

- Metabolic Stability : Replace labile esters with amides in prodrug designs to resist hepatic CYP3A4 degradation .

- In Vivo PK/PD : Conduct murine studies with IV/PO dosing to calculate AUC, Cₘₐₓ, and half-life .

Advanced: What strategies mitigate toxicity in preclinical studies?

- hERG Assays : Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ > 10 μM preferred) .

- Cytotoxicity Screening : Compare IC₅₀ in normal (HEK-293) vs. cancer (HeLa) cell lines; selectivity index >10 indicates therapeutic potential .

- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) linked to hepatotoxicity .

Basic: What are the compound’s storage and handling protocols?

- Storage : -20°C in amber vials under argon to prevent hydrolysis of sulfamoyl groups .

- Solubility : DMSO stock solutions (10 mM) stored at -80°C with <3 freeze-thaw cycles .

Advanced: How to validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Quantify target stabilization in lysates after compound treatment .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ/kₒff) using immobilized recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.